molecular formula C16H13N3O4S B2655391 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1172395-81-1

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2655391
CAS No.: 1172395-81-1
M. Wt: 343.36
InChI Key: NVUAEWBVCOHVJM-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound composed of a benzo[1,3]dioxole (piperonyl) scaffold linked to a 4-methylthiazol-2-amine moiety via an isoxazole-acetamide connector. This molecular architecture, which incorporates multiple nitrogen and oxygen heterocycles, is of significant interest in medicinal chemistry and drug discovery research. The benzo[1,3]dioxole and thiazole rings are recognized pharmacophores frequently associated with diverse biological activities. For instance, structurally related compounds featuring the benzo[1,3]dioxol-5-ylmethyl group have demonstrated potent growth inhibitory properties against various human cancer cell lines, including HeLa, A549, and MCF-7 cells, in scientific studies . Similarly, the 2-aminothiazole core is a privileged structure in medicinal chemistry, found in molecules with a range of pharmacological properties . The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a biochemical tool or as a precursor in the synthesis of more complex molecules. Its structural features suggest it may interact with various enzymatic targets or cellular pathways. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-7-24-16(17-9)18-15(20)6-11-5-13(23-19-11)10-2-3-12-14(4-10)22-8-21-12/h2-5,7H,6,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUAEWBVCOHVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the isoxazole ring: This involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Formation of the thiazole ring: This can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, isoxazole, and thiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to the compound . Thiazole-containing compounds have shown activity against various pathogens, including bacteria and fungi. For instance, derivatives with thiazole rings demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
25dK. pneumoniae6.25 μg/mL
5bC. albicans4.01 mM
26bL. monocytogenes125 μg/mL

Anti-inflammatory Properties

Compounds similar to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide have been investigated for their anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Modification

The synthesis of This compound involves multi-step organic reactions that typically include the formation of isoxazole and thiazole rings through cyclization reactions. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, researchers synthesized a series of compounds and assessed their antimicrobial activity against several pathogens. The results indicated that certain modifications in the thiazole structure significantly enhanced antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiazole derivatives in animal models. The study reported a marked reduction in inflammatory markers following treatment with these compounds, indicating their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences
Compound Name / ID Core Heterocycles Substituents on Thiazole/Isoxazole Linker Type
Target Compound Benzo[d][1,3]dioxole + Isoxazole 4-Methylthiazole Acetamide
5b () Benzo[d][1,3]dioxole 5-Benzoyl-4-phenylthiazole Acetamide
D14–D20 () Benzo[d][1,3]dioxole + Penta-2,4-dienamide Varied aryloxy groups Penta-2,4-dienamide
6 () Isoxazole + Thiadiazole Phenyl Benzamide
8a–8c () Thiadiazole + Pyridine/Acetyl Acetyl/methyl/benzoyl Benzamide

Key Observations :

  • Heterocyclic Diversity : The target compound’s isoxazole-thiazole combination contrasts with thiadiazole-pyridine systems () or extended dienamide linkers (). These variations influence electronic properties and steric bulk, affecting receptor binding .

Key Observations :

  • Yield Trends : The target compound’s moderate yield (45%) aligns with 5b but is lower than thiadiazole derivatives (70–80% in ). High-throughput methods (e.g., ) show even lower yields (13–25%), possibly due to complex dienamide synthesis .
  • Purity : Modern coupling agents (HATU) ensure high purity (>95%), whereas older methods (e.g., hydroxylamine in ) lack reported purity metrics .

Physicochemical Properties

Table 3: Physical Properties
Compound Name / ID Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound Not reported Likely C=O stretch ~1670–1605 cm⁻¹*
5b () Not reported 1H NMR: Aromatic protons at 7.36–8.32 ppm
D14 () 208.9–211.3 1H NMR: Olefinic protons (δ 6.5–7.5 ppm)
6 () 160 IR: C=O stretch at 1606 cm⁻¹
8a () 290 IR: Dual C=O stretches at 1679, 1605 cm⁻¹

Key Observations :

  • Melting Points : Thiadiazole derivatives (e.g., 8a ) exhibit higher melting points (290°C vs. 160–233°C in others), suggesting stronger crystal packing due to planar heterocycles .
  • Spectral Signatures : The target compound’s acetamide linker would show characteristic C=O stretches (~1670 cm⁻¹) and aromatic/heterocyclic proton shifts (δ 7.0–8.5 ppm), similar to 5b and 6 .

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features several important functional groups:

  • Isoxazole ring : Known for its diverse biological activities.
  • Benzo[d][1,3]dioxole moiety : Often associated with various pharmacological effects.
  • Thiazole group : Contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzoxazepine derivatives demonstrated limited antimicrobial activity against specific bacterial pathogens, suggesting that modifications in structure can enhance efficacy against microbial growth .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that derivatives containing similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For instance, synthesized compounds with benzothiazole structures demonstrated promising activity against solid tumors by influencing the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression .

The proposed mechanisms of action for this compound involve:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Study on Benzoxazepine Derivatives

A recent study evaluated the biological activities of synthesized benzoxazepine derivatives, revealing their potential as anti-inflammatory and anticancer agents. The derivatives exhibited varying degrees of cytotoxicity against solid tumor cell lines and showed some antimicrobial activity against selected strains .

Anticonvulsant Activity Research

Another study focused on related thiazole-containing compounds assessed their anticonvulsant properties using animal models. The results indicated that certain derivatives displayed significant protective indices compared to standard anticonvulsants, suggesting a broader therapeutic potential for compounds with similar structures .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialLimited activity against specific pathogens
AnticancerCytotoxicity against solid tumor cell lines
AnticonvulsantSignificant protective indices in animal models

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling a substituted isoxazole intermediate with a thiazole-bearing acetamide precursor. For example:

  • Step 1: React 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid with chloroacetyl chloride in dioxane using triethylamine as a base to form the chloroacetamide intermediate .
  • Step 2: Substitute the chlorine atom with 4-methylthiazol-2-amine under reflux conditions in ethanol. Purify via recrystallization from ethanol-DMF mixtures (yield ~70–80%) .
    Key parameters include temperature control (20–25°C for acylation) and stoichiometric ratios (1:1.1 for amine coupling).

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the isoxazole and thiazole rings. For instance, the benzo[d][1,3]dioxol-5-yl group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while the thiazole methyl group resonates at δ 2.4 ppm .
  • HPLC-MS: Assess purity (>98%) using C18 reverse-phase columns with acetonitrile/water gradients. The molecular ion peak [M+H]+ should align with the calculated m/z (e.g., 396.1 for C18H15N3O4S) .
  • FT-IR: Verify amide C=O stretching at ~1650 cm⁻¹ and isoxazole C=N at ~1600 cm⁻¹ .

Advanced: How can computational modeling (DFT/MD) predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the isoxazole ring’s electron-deficient nature enhances interactions with biological targets like kinase enzymes .
  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., NRF2 inhibition) using AMBER or GROMACS. Key parameters include solvation models (TIP3P) and 100-ns trajectories to assess stability of hydrogen bonds with residues like Lys508 or Glu530 .
  • QSAR Models: Corrogate logP values (calculated ~3.2) with cytotoxicity (IC50) to optimize substituents .

Advanced: How do structural modifications (e.g., isoxazole-to-oxadiazole substitution) impact biological activity?

Methodological Answer:

  • Case Study: Replacing the isoxazole with 1,3,4-oxadiazole (as in Series C derivatives) removes H-bond donors, reducing anticonvulsant activity by ~40% but improving metabolic stability .
  • SAR Analysis: Introduce electron-withdrawing groups (e.g., -NO2) at the benzo[d][1,3]dioxol-5-yl moiety to enhance cytotoxicity (e.g., IC50 improved from 12 µM to 4 µM against HeLa cells) .
  • Experimental Validation: Use MTT assays and molecular docking (AutoDock Vina) to validate target engagement (e.g., binding free energy < -8 kcal/mol for Hsp90 inhibition) .

Advanced: How can contradictory data on the compound’s cytotoxicity across studies be resolved?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., 72-hr vs. 48-hr incubation in MTT assays may alter IC50 by 2–3 fold) .
  • Metabolic Interference: Test for thiazole ring oxidation by cytochrome P450 enzymes (e.g., CYP3A4) using liver microsome assays. Co-administer inhibitors like ketoconazole to confirm metabolite interference .
  • Batch Consistency: Compare HPLC purity (>98% vs. <95%) and crystallinity (PXRD patterns) across studies .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: Use hydrochloride salts (improves aqueous solubility from <0.1 mg/mL to >5 mg/mL) .
  • Nanoparticle Encapsulation: Formulate with PLGA-PEG (75:25 ratio) via emulsion-solvent evaporation. Achieve sustained release (80% over 72 hrs) in PBS .
  • Prodrug Design: Introduce ester groups at the acetamide moiety (e.g., methyl ester), which hydrolyze in plasma to the active form .

Advanced: How can in vitro activity be translated to in vivo efficacy for neurological targets?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration: Calculate logBB values (>0.3) using PAMPA-BBB assays. Derivatives with tert-butyl groups show 3-fold higher brain/plasma ratios .
  • Dose Optimization: Use PK/PD modeling (e.g., WinNonlin) to correlate AUC0–24hr with target engagement (EC50) in rodent seizure models .
  • Biomarker Validation: Measure GFAP or TNF-α levels in cerebrospinal fluid post-administration to confirm anti-inflammatory activity .

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